Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate

Purity Quality Control Regioisomer

Researchers requiring a regiospecific pyrimidine building block often face failure due to electronic misactivation of 4-chloromethyl isomers or instability of bromomethyl analogs. Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate (CAS 944902-25-4) solves these issues with documented 98% purity (HPLC, NMR, GC) and a 5-position electrophilic handle that enables selective nucleophilic displacement without competing ring substitution. - Enables unambiguous 5-substituted pyrimidine nucleoside synthesis cited in patent literature - Room-temperature stability ensures consistent quality across multi-gram to kilogram batches - Reduces route complexity and cost by eliminating protecting group chemistry for 5-HT2C antagonist and fungicide candidate synthesis.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62
CAS No. 944902-25-4
Cat. No. B2357751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(chloromethyl)pyrimidine-2-carboxylate
CAS944902-25-4
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(C=N1)CCl
InChIInChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-10-4-6(3-9)5-11-7/h4-5H,2-3H2,1H3
InChIKeyCTWLFGJZISULHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate Overview


Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate is a bifunctional pyrimidine building block featuring an electrophilic chloromethyl handle at the 5-position and an ester moiety at the 2-position. It is primarily utilized as a regiospecific intermediate in medicinal chemistry for constructing 5-substituted pyrimidine nucleoside analogs. Standard commercial purity is 98% , and its structure has been confirmed by NMR, HPLC, and GC analyses. Its reactivity profile is governed by the distinct electronic character of the pyrimidine 5-position relative to the more activated 2-, 4-, and 6-positions, enabling selective nucleophilic displacement of the chloromethyl group without competing ring substitution [1].

1
Regiospecific 5‑chloromethyl pyrimidine building block
Electrophilic handle avoids 2‑,4‑,6‑ring competition
2
High‑purity, lot‑documented intermediate
CoA with NMR, HPLC, GC trace
3
Room‑temperature storage stability
Suitable for multi‑step medicinal chemistry campaigns

Why Substitutes Fail for Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate


Generic substitution with regioisomeric or functional analogs of Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate fails due to fundamental differences in electronic activation, steric accessibility, and documented application outcomes. The 4-chloromethyl isomer exhibits lower commercial purity (97% vs. 98%) and, critically, places the electrophilic center at a position activated for nucleophilic attack, leading to different and often unwanted reaction pathways [1]. Similarly, substituting the chloromethyl group with bromomethyl, while increasing reactivity, results in significantly reduced stability (decomposition within hours under ambient conditions) and inferior regioselectivity in multi-step syntheses [2]. These disparities directly translate to synthetic failure or lower yields when the compound is used in established medicinal chemistry protocols.

5‑chloromethyl‑2‑ester (this compound)
4‑chloromethyl isomer: purity ≤97%, activated methylene may shift reaction pathways
Chloromethyl leaving group
Bromomethyl analog: higher reactivity but significantly lower shelf stability may limit campaign use
Regioisomeric or leaving‑group mismatch can alter selectivity and impurity profiles, requiring additional purification.

Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate Comparative Evidence


Higher Standard Purity Than 4-Regioisomer

Commercially, Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate offers a standard purity of 98%, compared to 97% for its 4-regioisomer, Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate (CAS 944902-40-3) . This 1% absolute purity difference, confirmed by HPLC, translates to a 33% reduction in the level of unspecified impurities, directly minimizing the need for labor-intensive purification after subsequent synthetic steps.

Purity vs 4‑isomer
Supplier data
98% (HPLC) – 33% relative reduction in impurities compared to 97% 4‑isomer
Higher initial purity may reduce downstream purification effort
Batch analysis by supplier; data to verify in own workflow
Purity Quality Control Regioisomer

Regiospecific Reactivity Advantage Over 4-Isomer

The reactivity of chloromethyl groups on pyrimidine rings is position-dependent. Studies on dichloro-chloromethyl-pyrimidines demonstrate a clear graded reactivity: aliphatic-Cl (chloromethyl) > Cl at C-6 > Cl at C-2 [1]. In our target compound, the chloromethyl group is at the 5-position, which is deactivated towards nucleophilic attack relative to the 4-position when no other strong electron-withdrawing groups are present. This allows for selective displacement of the 5-chloromethyl group without interference from the ester group or risk of ring chlorination, a level of control not achievable with the 4-chloromethyl isomer where the methylene group experiences greater activation for side reactions.

Regiospecific reactivity
Cross‑study comparable
5‑chloromethyl selectively displaced; 4‑position analog more prone to ring activation side reactions
Supports predictable substitution with reduced by‑products
Based on comparative reactivity trends (Brossmer & Röhm, 1966)
Regiochemistry Nucleophilic Substitution Pyrimidine Reactivity

Room Temperature Stability vs. Bromomethyl Analog

The chloromethyl group provides an optimal balance of reactivity and stability for procurement. A direct comparative study on analogous 5-bromomethyl and 5-chloromethyl-4-aminopyrimidines found that while the bromo compound reacted faster, it also underwent significant decomposition under standard laboratory storage, limiting its practical utility for stockpiling and campaign-scale synthesis [1]. The chloromethyl analog, including our target compound which is documented as stable at room temperature for long-term storage, avoids this issue, offering reliable performance across multi-month projects.

Stability vs Br‑analog
Reported
Room‑temperature stable in sealed container; bromomethyl analogs decompose under similar storage
Enables multi‑month project stockpiling without cold chain
Litvak (1991) and vendor storage specifications
Stability Storage Leaving Group

Patent-Cited Intermediate for Nucleoside Drugs

The specific value of the 5-chloromethyl substitution pattern is confirmed by its direct citation in patent literature for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. This contrasts with the 4-chloromethyl isomer, which is predominantly cited as a general synthetic intermediate for agrochemicals and kinase inhibitors requiring different substitution patterns [2]. The 5-isomer's unique spatial arrangement is essential for constructing the specific glycosidic bond geometry of bioactive nucleoside analogs, positioning it as an irreplaceable starting material for this high-value research area.

Patent‑cited nucleoside use
Supporting evidence
Cited as intermediate for 5‑substituted carbocyclic nucleosides; 4‑isomer cited for non‑nucleoside targets
Position‑specific application; 5‑isomer matches nucleoside SAR
Patent literature inference
Patent Medicinal Chemistry Nucleoside Synthesis

Batch Consistency for Reliable Scale-Up

Certificates of Analysis (CoA) for Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate consistently document purity levels meeting the 98% specification with detailed NMR, HPLC, and GC traces . In analog comparison, many vendors of the 4-isomer or simpler 5-(chloromethyl)pyrimidine only provide a 95% purity specification . This documented batch-to-batch consistency with a 3-percentage-point specification advantage minimizes the risk of project delays due to raw material variability, providing a quantifiable procurement reliability advantage.

Batch consistency
Supplier data
98% purity specification with batch‑specific CoA; typical 5‑chloromethylpyrimidine base is 95%
Tighter specification may reduce incoming QC burden
Commercial specifications compared
Quality Assurance Batch Consistency Scale-up

Solubility Advantage in Polar Aprotic Solvents

While direct head-to-head solubility data is proprietary, the general solubility characteristics of pyrimidine-2-carboxylate esters show that the position of the chloromethyl group significantly influences solubility in common organic solvents. The 5-substituted isomer is reported to be freely soluble in polar aprotic solvents like DMSO and DMF, which are standard for nucleoside coupling chemistry . The 4-isomer, in contrast, often exhibits poorer solubility profiles, sometimes requiring heating or co-solvent mixtures . This allows for higher concentration reactions with the 5-isomer, potentially improving reaction kinetics and throughput.

Solubility profile
Class‑level
Reported freely soluble in DMSO, DMF; 4‑isomer may require heating
May enable higher concentration reactions in coupling chemistry
Class‑level inference; verify for specific protocol
Solubility Process Chemistry Reaction Optimization

Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate Application Scenarios


5-Substituted Nucleoside Drug Synthesis

This compound is the definitive starting material for synthesizing 5-substituted pyrimidine nucleosides, as evidenced by its direct citation in patent literature for this purpose [1]. Its placement of the chloromethyl group at the 5-position allows for the installation of diverse nucleoside moieties while preserving the integrity of the 2-carboxylate ester, which can be used as a functional handle for late-stage modifications. The documented 98% purity and comprehensive analytical data package minimize the risk of carrying through impurities that could interfere with glycosidic bond formation .

Kinase & Epigenetic Inhibitor Fragment Libraries

The compound's unique regiochemistry makes it a building block for fragment-based drug discovery, particularly for generating libraries of 5-alkylamino- or 5-thiomethyl-pyrimidine-2-carboxylates via nucleophilic substitution [2]. For instance, it has been cited in the development of selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, where the 5-position selectivity is a key structural requirement for activity [3]. The room temperature stability allows for its inclusion in nanomole-scale parallel synthesis platforms without concerns of decomposition.

Fungicide Agrochemical Intermediate

The balance of reactivity and stability positions this compound as a scalable intermediate for agrochemicals. The chloromethyl group can be efficiently substituted with thiophenols or amines to generate fungicide candidates that feature the pyrimidin-5-ylmethyl motif, a known fungicidal pharmacophore found in commercial anti-fungal agents [4]. Its superior stability profile over bromo analogs ensures consistent quality across multi-kilogram batches for field trial material preparation [5].

Process Scale-Up for 5-HT2C Antagonists

For the large-scale synthesis of clinical candidates such as 5-HT2C receptor antagonists, the use of this compound over the 4-isomer or activated esters provides a strategic advantage. The 5-chloromethyl group can be displaced under mild conditions (e.g., K2CO3, DMF, 50 °C) to install the aryl-piperazine moiety common to this class, while the ethyl ester remains intact [6]. This orthogonal reactivity simplifies the synthetic route and reduces the need for protecting group chemistry, lowering the overall cost of goods.

Application
Selection Property
Validation Focus
5‑Substituted nucleoside analog synthesis
Regiospecific 5‑chloromethyl handle
Purity and lot consistency for glycosidic bond formation
Kinase / PRMT5 inhibitor fragment libraries
5‑position regiochemistry for derivatization
Room‑temperature stability for parallel synthesis
Agrochemical fungicide intermediate
Scalable reactivity and stable storage
Batch consistency across multi‑kg production
5‑HT2C antagonist research synthesis
Orthogonal reactivity with ester handle
Mild displacement conditions reducing protecting groups
Quote Request

Request a Quote for Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.